molecular formula C8H6BrF3O3S B14768692 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene

Cat. No.: B14768692
M. Wt: 319.10 g/mol
InChI Key: FSWYUXOCSSZCHW-UHFFFAOYSA-N
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Description

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methylsulfonyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution. The methylsulfonyl group can be introduced via sulfonation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-3-(methylsulfonyl)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H6BrF3O3S

Molecular Weight

319.10 g/mol

IUPAC Name

1-bromo-3-methylsulfonyl-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-5(9)2-6(4-7)15-8(10,11)12/h2-4H,1H3

InChI Key

FSWYUXOCSSZCHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)OC(F)(F)F)Br

Origin of Product

United States

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